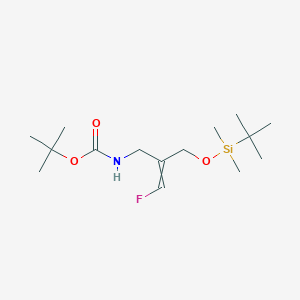
MFCD32220423
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32220423 is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220423 typically involves multiple steps:
Formation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate: This step involves the reaction of N-Boc hydroxylamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Final Assembly: The final step involves the coupling of the intermediate with the appropriate amine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
MFCD32220423 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD32220423 has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring selective protection and deprotection steps.
Biological Studies: It may be used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of MFCD32220423 involves the selective cleavage of the protecting groups under specific conditions. The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid, while the tert-butyldimethylsilyl group can be cleaved using fluoride ions . These deprotection steps are crucial for the compound’s functionality in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2-aminoacetaldehyde: This compound also features a Boc protecting group and is used in similar synthetic applications.
N-Boc-2-(methacryloyloxy)ethylamine: Another compound with a Boc group, used in polymer synthesis.
Uniqueness
MFCD32220423 is unique due to the combination of the TBDMS and Boc protecting groups along with the presence of a fluorine atom. This combination allows for selective reactions and deprotection steps, making it highly versatile in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H30FNO3Si |
|---|---|
Peso molecular |
319.49 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoroprop-2-enyl]carbamate |
InChI |
InChI=1S/C15H30FNO3Si/c1-14(2,3)20-13(18)17-10-12(9-16)11-19-21(7,8)15(4,5)6/h9H,10-11H2,1-8H3,(H,17,18) |
Clave InChI |
KPBCMEXILSBGMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=CF)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
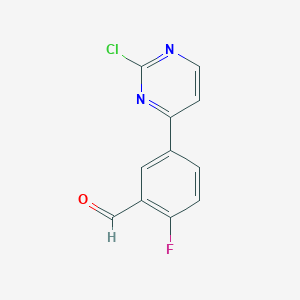
![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)


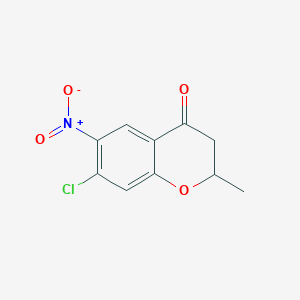
![2-[Methyl(3-phenylpropanoyl)amino]butanoic acid](/img/structure/B8386010.png)
![(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)

![t-Butyl[(dimethylamino)carbonyl]oxycarbamate](/img/structure/B8386029.png)
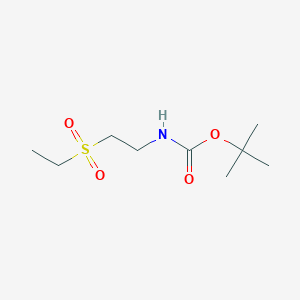
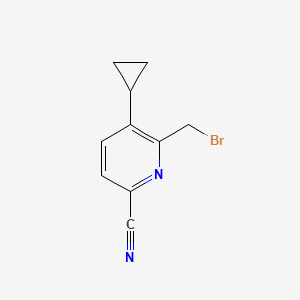
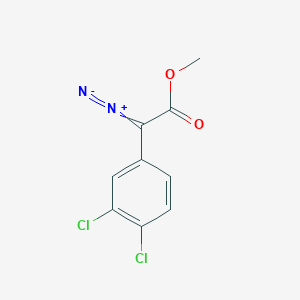

![5-methyl-3-{1-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8386063.png)
